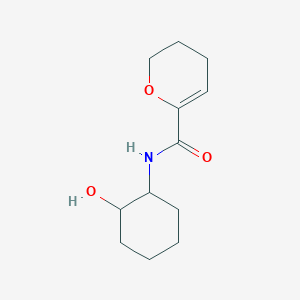
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in various neurological disorders.
Mécanisme D'action
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. Furthermore, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential as a treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its potent inhibition of GABA transaminase, which allows for a significant increase in GABA levels in the brain. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. One limitation of using N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its specificity for GABA transaminase, which may limit its potential applications in other neurological disorders.
Orientations Futures
1. Investigating the potential of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide as a treatment for other neurological disorders, such as depression and schizophrenia.
2. Developing more potent and selective GABA transaminase inhibitors based on the structure of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide.
3. Studying the long-term effects of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide on GABA levels and neuronal function.
4. Investigating the potential of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in combination with other drugs for the treatment of neurological disorders.
5. Developing new delivery methods for N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide to improve its efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide involves the reaction of 6-bromonicotinic acid with cyclohexylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The product is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide.
Applications De Recherche Scientifique
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been studied extensively in preclinical models of various neurological disorders, including epilepsy, addiction, and anxiety. In these studies, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. Furthermore, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential as a treatment for anxiety disorders.
Propriétés
IUPAC Name |
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10-6-2-1-5-9(10)13-12(15)11-7-3-4-8-16-11/h7,9-10,14H,1-6,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBRGHDYHLEJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)

![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)

![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)

![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)
![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
